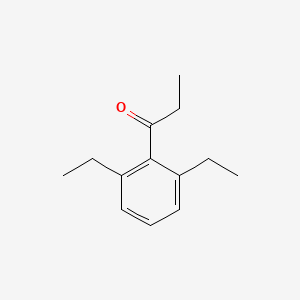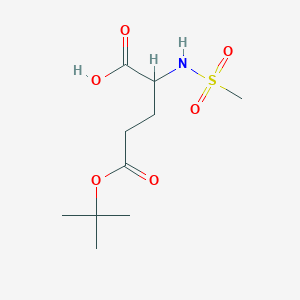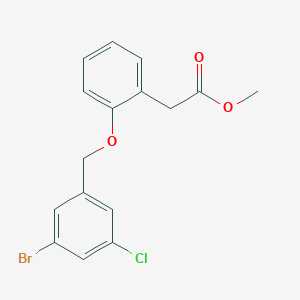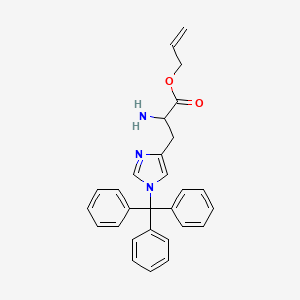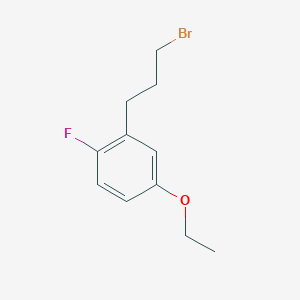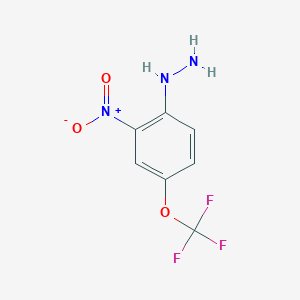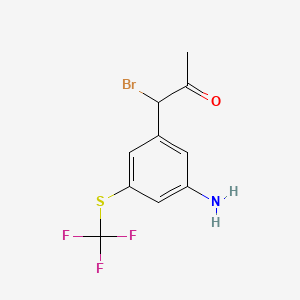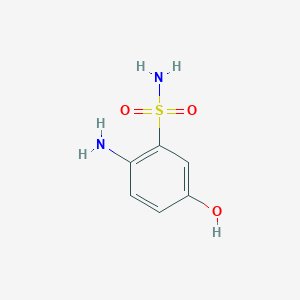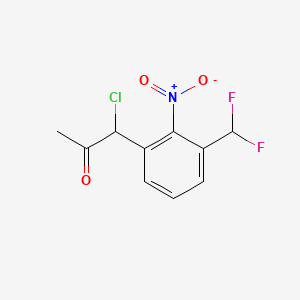
1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a difluoromethyl group, and a nitro group attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Nitration: The nitro group is introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents under specific conditions.
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control.
Aplicaciones Científicas De Investigación
1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one: This compound has a difluoromethoxy group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one: The position of the difluoromethyl group and the presence of a fluorine atom result in distinct chemical behavior.
1-Chloro-1-(2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one: The trifluoromethylthio group introduces unique steric and electronic effects.
Propiedades
Fórmula molecular |
C10H8ClF2NO3 |
|---|---|
Peso molecular |
263.62 g/mol |
Nombre IUPAC |
1-chloro-1-[3-(difluoromethyl)-2-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2NO3/c1-5(15)8(11)6-3-2-4-7(10(12)13)9(6)14(16)17/h2-4,8,10H,1H3 |
Clave InChI |
YNOAZRZIFVKJIX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)C(F)F)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




